molecular formula C23H16FNO4 B2973800 N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)-2-methoxybenzamide CAS No. 923132-82-5

N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)-2-methoxybenzamide

Cat. No.: B2973800
CAS No.: 923132-82-5
M. Wt: 389.382
InChI Key: MJQBXDWNIKBUEJ-UHFFFAOYSA-N
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Description

N-(2-(4-Fluorophenyl)-4-oxo-4H-chromen-6-yl)-2-methoxybenzamide is a chromene-based benzamide derivative characterized by a 4-fluorophenyl substituent at the chromen-2-position and a 2-methoxybenzamide group at the chromen-6-position.

The synthesis of such compounds typically involves multi-step reactions, including Friedel-Crafts acylations, nucleophilic substitutions, and cyclization processes. For example, similar benzamide derivatives are synthesized via condensation of halogenated anilines with acyl chlorides or isothiocyanates, followed by cyclization to form the chromen-4-one core .

Properties

IUPAC Name

N-[2-(4-fluorophenyl)-4-oxochromen-6-yl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16FNO4/c1-28-20-5-3-2-4-17(20)23(27)25-16-10-11-21-18(12-16)19(26)13-22(29-21)14-6-8-15(24)9-7-14/h2-13H,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJQBXDWNIKBUEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)-2-methoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the chromen-4-one intermediate.

    Formation of the Methoxybenzamide Moiety: The final step involves the coupling of the chromen-4-one derivative with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives under the influence of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can convert the chromen-4-one core to chromanol derivatives using reducing agents like sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Chromanol derivatives.

    Substitution: Various substituted aromatic derivatives depending on the reagents used.

Scientific Research Applications

N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)-4-methoxybenzamide is a complex organic compound featuring a fluorophenyl group, a chromen-4-one moiety, and a methoxybenzamide group. It is used in scientific research and industrial applications.

Scientific Research Applications

  • Chemistry This compound serves as a building block in the synthesis of more complex molecules.
  • Biology N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)-4-methoxybenzamide is studied for its biological activity and has demonstrated potential in assays related to enzyme inhibition and receptor binding, making it a candidate for drug development.
  • Medicine The compound has potential medicinal applications, particularly in developing new therapeutic agents because of its ability to interact with biological targets. It could be used in treating diseases such as cancer, inflammation, and infectious diseases.
  • Industry This compound can be used to produce pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various chemical processes.

Action Mechanism

N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)-4-methoxybenzamide exerts its effects through interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Chemical Reactions

This compound can undergo reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate KMnO4KMnO_4 and chromium trioxide CrO3CrO_3.
  • Reduction: Reducing agents like lithium aluminum hydride LiAlH4LiAlH_4 and sodium borohydride NaBH4NaBH_4 are often used.
  • Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride NaHNaH and various alkyl halides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.
  • Reduction: Production of alcohols and amines.
  • Substitution: Generation of various substituted benzamides and chromen-4-ones.

N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)-4-methoxybenzamide has potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Mechanism of Action

The mechanism of action of N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)-2-methoxybenzamide involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its antioxidant properties may be attributed to its ability to scavenge free radicals and protect cells from oxidative damage.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The target compound differs from analogs primarily in the substitution pattern on the chromene and benzamide moieties. Key structural analogs and their variations are summarized below:

Table 1: Structural Comparison of Chromen-6-yl Benzamide Derivatives

CAS Number Chromen-2 Substituent Benzamide Substituent Molecular Formula Molecular Weight Key Properties
923112-79-2 2-Fluorophenyl 2-Methoxy C₃₂H₁₆FNO₄ 389.38 Positional isomer of target; altered π-π stacking due to fluorine position
923211-76-1 2-Methylphenyl 4-Chloro C₂₃H₁₇ClNO₃ 390.84 Increased hydrophobicity from methyl and chloro groups
923233-39-0 Phenyl 4-Bromo C₂₂H₁₄BrNO₃ 420.30 Bromine enhances molecular weight and polarizability
Target Compound 4-Fluorophenyl 2-Methoxy C₂₃H₁₆FNO₄ 389.38 Balanced electronic effects from fluorine and methoxy

Key Observations :

  • Positional Isomerism : The 2-fluorophenyl analog (923112-79-2) exhibits distinct steric and electronic effects compared to the 4-fluorophenyl target compound. The para-fluorine in the target allows for symmetrical dipole interactions, whereas the ortho-fluorine in 923112-79-2 may induce torsional strain .
  • Methoxy vs. Trimethoxy : The target’s 2-methoxy group contrasts with derivatives like N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]-3,4,5-trimethoxybenzamide (CHEMENU), where additional methoxy groups enhance electron-donating capacity and solubility .
Infrared (IR) Spectroscopy
  • Target Compound : Expected to show a C=O stretch at ~1663–1682 cm⁻¹ (chromen-4-one) and NH stretch at ~3150–3319 cm⁻¹, consistent with benzamide derivatives .
  • Triazole Analog (CAS 7–9) : Lacks the C=O band but retains C=S stretches at 1247–1255 cm⁻¹, distinguishing it from benzamides .
  • Fluorinated Derivatives : Fluorine substituents reduce absorption intensity in IR due to electronegativity, as seen in 923112-79-2 .

Fluorescence and Electronic Properties

Substitution with electron-withdrawing groups (e.g., bromine in 923233-39-0) may quench fluorescence, whereas methoxy groups enhance it via resonance effects .

Biological Activity

N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)-2-methoxybenzamide is a synthetic compound belonging to the class of chromenyl derivatives, which has attracted attention due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

Synthesis of this compound

The synthesis of this compound typically involves several key steps:

  • Formation of the Chromen-4-one Core : The chromen-4-one core is synthesized through the condensation of salicylaldehyde with a β-ketoester under acidic or basic conditions.
  • Introduction of the Fluorophenyl Group : A nucleophilic aromatic substitution reaction introduces the fluorophenyl group into the chromen-4-one intermediate.
  • Formation of the Methoxybenzamide Moiety : The final step involves coupling the chromen-4-one derivative with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine.

This multi-step synthesis is crucial for obtaining high yields and purity of the target compound.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits promising anticancer activity. In vitro cytotoxicity assays were conducted against human cancer cell lines, specifically A549 (lung adenocarcinoma) and MCF-7 (breast cancer). The results indicated significant cytotoxic effects, with IC50 values suggesting that this compound could be a potential candidate for further development as an anticancer agent.

CompoundCell LineIC50 (µg/mL)
4hMCF-76.40
4hA54922.09
DoxorubicinMCF-79.18
DoxorubicinA54915.06

The compound 4h , characterized by its p-fluorophenyl substitution, showed particularly high cytotoxicity compared to the standard drug Doxorubicin, indicating its potential as an effective anticancer agent .

The mechanism of action of this compound involves interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression and inflammatory pathways.
  • Antioxidant Activity : Its structure allows it to scavenge free radicals, which can protect cells from oxidative damage, a common factor in cancer development .

Case Studies and Research Findings

  • In Vitro Studies : A study focused on the cytotoxic effects of various synthesized chromenyl derivatives, including this compound, found that most compounds demonstrated significant inhibition of cell viability in a dose-dependent manner against both A549 and MCF-7 cell lines.
  • Computational Modeling : Molecular docking studies have been employed to predict the binding affinity of this compound to target proteins involved in cancer pathways. These computational models correlate well with experimental findings, enhancing the credibility of the proposed molecular design strategies .
  • Comparative Studies : Comparative analysis with other known anticancer agents revealed that this compound exhibited superior activity against certain cancer cell lines, suggesting its potential for development into a therapeutic agent .

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